

Boc-NH-PEG4-CH₂CH₂COOH structure and molecular weight

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Compound of Interest

Compound Name: Boc-NH-PEG4-CH₂CH₂COOH

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In-Depth Technical Guide to Boc-NH-PEG4-CH₂CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **Boc-NH-PEG4-CH₂CH₂COOH**. This linker is a valuable tool in bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

Boc-NH-PEG4-CH₂CH₂COOH is a monodisperse polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a terminal carboxylic acid at the other. The tetraethylene glycol (PEG4) spacer enhances the solubility of the molecule in aqueous media, a crucial property for biological applications.

Property	Value	Citations
Molecular Weight	365.42 g/mol	[1]
Molecular Formula	C16H31NO8	[1][2]
CAS Number	756525-91-4	[2][3]
Appearance	Viscous Liquid	
Purity	≥95%	[2]
Storage Conditions	Store at -5°C, keep in dry and avoid sunlight.	[2]

Applications in Drug Development

The orthogonal nature of the two functional groups (the Boc-protected amine and the carboxylic acid) makes this linker ideal for multi-step conjugation strategies.[4] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[2]

This linker is commonly used in the following applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic.[5]
- PROTACs: The linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[6]
- Bioconjugation and Nanomedicine: The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated molecules.[2]

Experimental Protocols

The following are generalized protocols for the use of **Boc-NH-PEG4-CH₂CH₂COOH** in bioconjugation.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of **Boc-NH-PEG4-CH₂CH₂COOH** and its subsequent conjugation to a primary amine-containing molecule (e.g., an antibody or other protein).

Materials:

- **Boc-NH-PEG4-CH₂CH₂COOH**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Amine-containing molecule
- Reaction buffer (e.g., PBS pH 7.4)
- Quenching buffer (e.g., hydroxylamine or Tris buffer)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **Boc-NH-PEG4-CH₂CH₂COOH**, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.5 (linker:NHS:EDC).
 - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
- Conjugation to Amine:
 - Add the activated linker solution to the amine-containing molecule in a suitable reaction buffer.
 - The molar ratio of linker to the amine-containing molecule should be optimized for the specific application.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.
 - Purify the conjugate using an appropriate method, such as dialysis, size exclusion chromatography (SEC), or affinity chromatography.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Deprotection Reaction:
 - Dissolve the Boc-protected conjugate in DCM.
 - Add TFA to the solution (typically 20-50% v/v).
 - Stir the reaction at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by TLC or LC-MS).
- Work-up and Purification:
 - Remove the TFA and DCM, for example, by evaporation under a stream of nitrogen.
 - The deprotected product can be purified by an appropriate method if necessary.

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using **Boc-NH-PEG4-CH₂CH₂COOH**.



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